molecular formula C26H30N2O6 B492903 propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 724741-05-3

propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B492903
CAS No.: 724741-05-3
M. Wt: 466.5g/mol
InChI Key: UIBUWSHSNNMVSZ-UHFFFAOYSA-N
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Description

Propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core. Key structural features include:

  • 2-Methyl substituent: Introduces steric effects and may enhance metabolic stability.
  • 8-[(4-Methylpiperazin-1-yl)methyl] group: A nitrogen-containing heterocycle known to improve solubility and modulate receptor binding.
  • Propyl benzoate ester: The ester chain influences lipophilicity and pharmacokinetics.

Properties

IUPAC Name

propyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-4-15-32-26(31)18-5-7-19(8-6-18)34-24-17(2)33-25-20(23(24)30)9-10-22(29)21(25)16-28-13-11-27(3)12-14-28/h5-10,29H,4,11-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBUWSHSNNMVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the piperazine moiety: The chromen-4-one intermediate is then reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine group.

    Esterification: The final step involves the esterification of the hydroxyl group with propyl 4-hydroxybenzoate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an anti-inflammatory and antioxidant agent.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Chromenone Variations

  • Main Compound : 4H-chromen-4-one core with substituents at positions 2, 3, 7, and 7.
  • Compound 3 (): Chromen-2-one (2-oxo) core with a piperazine-propoxy group at position 4.
  • Compound : Benzo[c]chromen-6-one fused ring system. The extended aromatic system increases rigidity, which may reduce conformational flexibility during target interactions .

Substituent Analysis

  • Methylpiperazine Moiety :
    • Main Compound : 4-Methylpiperazine attached via a methylene linker at position 8. The methyl group enhances lipophilicity and may improve blood-brain barrier penetration.
    • Compound 3 () : Unsubstituted piperazine linked via a propoxy chain. The absence of a methyl group reduces steric hindrance, possibly favoring interactions with polar targets .
  • Heterocyclic Appendages :
    • Compounds : Derivatives like I-6230 (pyridazin-3-yl) and I-6473 (3-methylisoxazol-5-yl) feature aromatic heterocycles linked to ethyl benzoate esters. These electron-deficient (pyridazine) or electron-rich (isoxazole) groups may target distinct enzymes (e.g., phosphodiesterases vs. cyclooxygenases) .

Ester Group and Linker Modifications

  • Linker Chemistry: Main Compound: Ether linkage between chromenone and benzoate. Ethers provide stability against enzymatic hydrolysis. Compounds: Phenethylamino or phenethoxy linkers introduce flexibility, which may enhance binding to allosteric sites .

Data Table: Structural Comparison of Key Compounds

Compound Name/ID Core Structure Key Substituents Ester Group Notable Features
Main Compound 4H-chromen-4-one 7-OH, 2-CH₃, 8-[(4-methylpiperazin-1-yl)CH₂] Propyl Methylpiperazine enhances solubility
I-6473 () Ethyl benzoate 4-(3-Methylisoxazol-5-yl)phenethoxy Ethyl Isoxazole may target COX or GPCRs
Compound 3 () Chromen-2-one 4-(3-Piperazin-1-yl-propoxy), 7-OCH₃ None Piperazine-propoxy linker improves flexibility
Compound Benzo[c]chromen-6-one Methoxy at position 8, methyl benzoate Methyl Fused aromatic system increases rigidity

Implications of Structural Differences

  • Bioactivity : The 7-hydroxy group in the main compound may confer antioxidant or kinase-inhibitory properties, while methylpiperazine could enhance CNS activity. In contrast, ’s isoxazole derivatives might exhibit anti-inflammatory effects .
  • Solubility and Pharmacokinetics : Propyl esters (main compound) vs. ethyl esters () trade increased lipophilicity for reduced solubility. Piperazine groups (main compound, ) improve water solubility but may introduce metabolic liabilities.
  • Synthetic Accessibility : highlights tert-butyl ester deprotection for piperazine introduction, suggesting the main compound’s synthesis may require similar strategies .

Biological Activity

Propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate, a complex organic compound, belongs to the class of chromen-4-one derivatives. This compound exhibits a variety of biological activities and has been the subject of recent pharmacological research. Its structure includes a chromen-4-one core, a benzoate ester, and a piperazine moiety, which contribute to its diverse biological effects.

The molecular formula of this compound is C26H30N2O6C_{26}H_{30}N_{2}O_{6}, with a molar mass of 466.53 g/mol. The compound is characterized by various functional groups that facilitate its interaction with biological targets.

PropertyValue
Molecular FormulaC26H30N2O6
Molar Mass466.53 g/mol
CAS Number724741-05-3

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in inflammatory pathways. It is hypothesized that propyl 4-(7-hydroxy...) can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties may contribute to its protective effects against oxidative stress.

Anti-inflammatory Activity

Research indicates that propyl 4-(7-hydroxy...) exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The compound has shown strong antioxidant properties, which are essential for mitigating oxidative stress-related conditions. Its ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Anticancer Potential

Preliminary studies have indicated that propyl 4-(7-hydroxy...) may possess anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity, suggesting potential for development as an antimicrobial agent.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various chromenone derivatives, including propyl 4-(7-hydroxy...). The results showed a significant reduction in inflammation markers in treated animals compared to controls.
  • Antioxidant Activity Evaluation : Another research article assessed the antioxidant capacity using both in vitro and in vivo models. The findings demonstrated that propyl 4-(7-hydroxy...) effectively reduced oxidative damage in cellular models exposed to hydrogen peroxide.
  • Anticancer Research : A recent publication explored the anticancer potential of this compound against various cancer cell lines. The study concluded that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

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